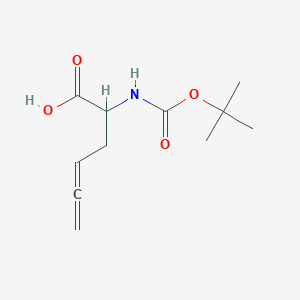

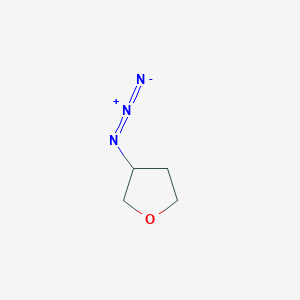

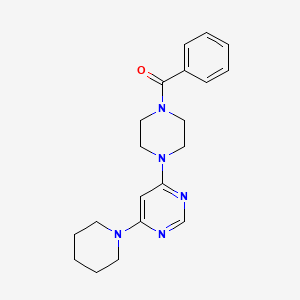

2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

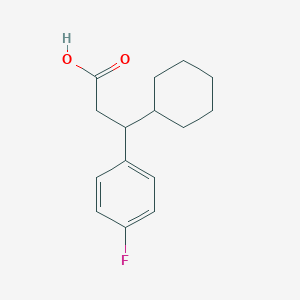

The compound "2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing imidazo[1,2-a]pyridine derivatives in moderate to good yields . Another method includes the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a significant advancement over traditional in-flask methods . Additionally, the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage has been reported as an efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. Studies on the structural properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have revealed that these compounds can exist as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions . The crystal structures of related compounds, such as imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes, have been elucidated using single-crystal X-ray diffraction, showing two-dimensional hydrogen-bonded networks and weak C–H···O and π–π contacts .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, they can be used as fluorescent probes for mercury ion detection due to their ability to react and form complexes with mercury ions . They also engage in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Furthermore, the bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones can afford imidazo[1,2-a]pyridine-3-carboxylates and 3-acylimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. Hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical exhibit low magnetic susceptibilities and can show weak antiferromagnetic behavior or unusual magnetic behavior depending on the crystal-stacking structure . The luminescence properties of coordination polymers based on related compounds, such as 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylic acid, have been investigated, demonstrating their potential in material science applications . Additionally, the thermal stability and photoluminescent properties of silver(I) coordination frameworks constructed from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been studied, revealing their suitability for various applications10.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including structures related to "2-Imidazol-1-ylpyridine-3-carboxylic acid hydrochloride," have been investigated for their antitumor properties. Research shows that compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures exhibit potential as antitumor drugs, with some having advanced to preclinical testing stages. These compounds are of interest both for developing new antitumor drugs and for synthesizing compounds with varied biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives

The synthesis and chemical transformation of 4-phosphorylated derivatives of imidazoles, including methods and biological activities, have been systematically reviewed. These compounds are synthesized using various methods and demonstrate activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects. The research underscores the importance of 1,3-azoles, including imidazole derivatives, in synthesizing compounds with significant biological activities (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).

Corrosion Inhibition by Imidazole Derivatives

Imidazole and its derivatives are extensively utilized as corrosion inhibitors due to their effective adsorption onto metal surfaces, low toxicity, and cost-effectiveness. These compounds, characterized by a 5-membered heterocyclic ring, exhibit enhanced corrosion inhibition through modification of their structure, highlighting their potential in industrial applications, particularly in the petroleum industry (Nipaporn Sriplai, K. Sombatmankhong, 2023).

Antimicrobial Activities of Imidazole

Imidazole is a core structure for developing antimicrobial agents, including antifungal drugs like ketoconazole and clotrimazole. The compound's heterocyclic nature is exploited in pharmaceutical industries for manufacturing drugs against microbial resistance. This review indicates the need for synthesizing more imidazole derivatives to combat the growth of new microbial strains, suggesting the relevance of research in this area ( ).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLNLIUDQAAVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)